molecular formula C21H22O5 B7772755 (1e,4e)-1,5-Bis(2,3-dimethoxyphenyl)-penta-1,4-dien-3-one

(1e,4e)-1,5-Bis(2,3-dimethoxyphenyl)-penta-1,4-dien-3-one

Cat. No. B7772755
M. Wt: 354.4 g/mol
InChI Key: LSNRKPCFLXRJGN-PHEQNACWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1e,4e)-1,5-Bis(2,3-dimethoxyphenyl)-penta-1,4-dien-3-one is a useful research compound. Its molecular formula is C21H22O5 and its molecular weight is 354.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1e,4e)-1,5-Bis(2,3-dimethoxyphenyl)-penta-1,4-dien-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1e,4e)-1,5-Bis(2,3-dimethoxyphenyl)-penta-1,4-dien-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Photochemical Properties: A study investigated the photochemical dimerization of a fluorinated dibenzylideneacetone derivative in chloroform solution, highlighting its potential in photochemical applications (Schwarzer & Weber, 2014).

  • Nonlinear Optical Properties: Research on bis-chalcone derivatives, including a study of their nonlinear optical parameters when doped in polymers, has shown promising applications in optical materials (Shettigar et al., 2006).

  • Solid-State Chemistry: A study on a new polymorph of bischalcone has revealed insights into the solid-state properties of these compounds, which could be relevant in material science (Ferreira et al., 2019).

  • Optical Limiting Materials: Investigations into the optical limiting behavior of certain dibenzylideneacetone derivatives suggest applications in protective optical devices (Santos et al., 2019).

  • Nanoparticle Synthesis: The synthesis of nanoparticles and rods from halophenyl derivatives of penta-1,4-dien-3-one indicates potential applications in nanotechnology (Kumar et al., 2016).

  • Antimalarial Activity: Compounds synthesized from dibenzalacetone have been tested for their heme polymerization inhibitory activity, indicating potential in antimalarial drug development (Ekawati et al., 2020).

  • Chemical Sensing: Chalcone derivatives have been studied for their application as chemosensors, particularly for detecting cyanide anions, which could have environmental and safety implications (Gupta et al., 2021).

  • Biological Activity: Research on derivatives of 1,5-bis(2-hydroxyphenyl)penta-1,4-dien-3-one has demonstrated fungicidal and antitumor activities, suggesting potential applications in pharmaceuticals (Li, 2009).

properties

IUPAC Name

(1E,4E)-1,5-bis(2,3-dimethoxyphenyl)penta-1,4-dien-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O5/c1-23-18-9-5-7-15(20(18)25-3)11-13-17(22)14-12-16-8-6-10-19(24-2)21(16)26-4/h5-14H,1-4H3/b13-11+,14-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSNRKPCFLXRJGN-PHEQNACWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C=CC(=O)C=CC2=C(C(=CC=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=C/C(=O)/C=C/C2=C(C(=CC=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

TrxR1-IN-B19

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.